molecular formula C11H14Br2N2O2S B14906549 4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide

4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide

Cat. No.: B14906549
M. Wt: 398.12 g/mol
InChI Key: BIFBFCKWZFDRJO-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C11H14Br2N2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method starts with 2,5-dibromothiophene, which is reacted with 2-(morpholino)ethylamine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-N-(2-morpholinoethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14Br2N2O2S

Molecular Weight

398.12 g/mol

IUPAC Name

4,5-dibromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H14Br2N2O2S/c12-8-7-9(18-10(8)13)11(16)14-1-2-15-3-5-17-6-4-15/h7H,1-6H2,(H,14,16)

InChI Key

BIFBFCKWZFDRJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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